5-(Propylthio)-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole class. It is primarily recognized as a key impurity [, ] of the broad-spectrum anthelmintic drug, Albendazole. This compound serves as a valuable marker for assessing the quality and safety of Albendazole drug products [].
Synthesis Analysis
As an impurity during Albendazole synthesis: This compound arises as a degradation or metabolic impurity during the synthesis or storage of Albendazole []. The specific reaction conditions leading to its formation are not explicitly detailed in the provided literature.
Targeted synthesis from 5-(propylsulfinyl)-1H-benzimidazol-2-amine: A more controlled synthesis involves the reduction of 5-(propylsulfinyl)-1H-benzimidazol-2-amine, another Albendazole impurity, to yield 5-(propylthio)-1H-benzimidazol-2-amine []. This method provides a more direct approach to obtaining the compound for analytical purposes.
Applications
The primary application of 5-(propylthio)-1H-benzimidazol-2-amine in scientific research is as an analytical marker in the quality control of Albendazole []. Its presence signals potential degradation or impurities within Albendazole drug products, highlighting the importance of monitoring its levels to ensure drug safety and efficacy.
Related Compounds
Albendazole
Compound Description: Albendazole (ABZ) is a benzimidazole anthelmintic drug with a broad spectrum of activity. [, ] It works by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to the death of parasites. [] Albendazole is extensively metabolized in the body, primarily to its sulfoxide, sulfone, and 2-amino-sulfone metabolites. [] These metabolites also contribute to the anthelmintic activity of the drug. []
Relevance: Albendazole is the parent compound of 5-(propylthio)-1H-benzimidazol-2-amine. [] The related compound is formed by the removal of the methyl carbamate group from the 2-amino nitrogen of albendazole. []
Albendazole-sulfone (ABZSO2)
Compound Description: Albendazole-sulfone is a major metabolite of albendazole, formed by the oxidation of the sulfide group in albendazole. [] It also exhibits anthelmintic activity. []
Relevance: Albendazole-sulfone shares the same benzimidazole core structure and propyl side chain with 5-(propylthio)-1H-benzimidazol-2-amine. [] The key structural difference lies in the oxidation state of the sulfur atom in the propylthio group, which is a sulfone in ABZSO2 and a sulfide in the target compound. []
Albendazole-sulfoxide (ABZSO)
Compound Description: Albendazole-sulfoxide is another significant metabolite of albendazole formed via oxidation of the sulfide moiety in albendazole. [] This metabolite also contributes to the drug's overall anthelmintic activity. []
Relevance: Like the target compound, albendazole-sulfoxide possesses the same core benzimidazole structure and propyl side chain. [] The distinction arises from the sulfur atom's oxidation state within the propylthio group, which is a sulfoxide in ABZSO compared to a sulfide in 5-(propylthio)-1H-benzimidazol-2-amine. []
Albendazole-2-amino-sulfone (ABZNH2SO2)
Compound Description: Albendazole-2-amino-sulfone is a metabolite of albendazole characterized by the presence of a sulfone group and a free amino group at the 2-position of the benzimidazole ring. [] This metabolite also shows anthelmintic properties. []
Compound Description: Methyl (5-(propylthio)-1H-benzimidazol-2-yl)carbamate is another name for albendazole, the parent compound of 5-(propylthio)-1H-benzimidazol-2-amine. []
Relevance: This compound is structurally identical to albendazole and serves as the direct precursor to 5-(propylthio)-1H-benzimidazol-2-amine. The related compound differs only by the absence of the methyl carbamate group at the 2-amino position. []
Compound Description: Methyl (5-(propylsulfinyl)-1H-benzimidazol-2-yl)carbamate is identified as "Albendazole impurity B" in the European Pharmacopoeia. [] It is structurally similar to albendazole, differing only in the oxidation state of the sulfur atom in the propylthio group, which is a sulfoxide in this compound and a sulfide in albendazole. []
Relevance: This compound and 5-(propylthio)-1H-benzimidazol-2-amine belong to the same family of albendazole derivatives, sharing the same core benzimidazole structure and a propyl side chain with a modified sulfur atom. [] The difference lies in the oxidation state of the sulfur atom and the presence of the methyl carbamate group on the 2-amino nitrogen in the related compound, which is absent in the target compound. []
Compound Description: Methyl (5-(propylsulfonyl)-1H-benzimidazol-2-yl)carbamate is designated as "Albendazole impurity C" in the European Pharmacopoeia. [] It is structurally related to albendazole, with the only difference being the oxidation state of the sulfur atom in the propylthio group, which is a sulfone in this compound and a sulfide in albendazole. []
Relevance: This compound belongs to the group of albendazole derivatives, sharing the core benzimidazole structure and a propyl side chain with a modified sulfur atom with 5-(propylthio)-1H-benzimidazol-2-amine. [] They differ in the oxidation state of the sulfur atom and the presence of the methyl carbamate group on the 2-amino nitrogen, which is present in the related compound but absent in the target compound. []
Compound Description: 5-(Propylsulfonyl)-1H-benzimidazol-2-amine is listed as "Albendazole impurity D" in the European Pharmacopoeia. [] It is structurally similar to albendazole, differing in the oxidation state of the sulfur atom in the propylthio group, which is a sulfone in this compound and a sulfide in albendazole. Additionally, it lacks the methyl carbamate group present in albendazole. []
Relevance: This compound shares a close structural resemblance to 5-(propylthio)-1H-benzimidazol-2-amine, differing only in the oxidation state of the sulfur atom in the propyl side chain. [] Both compounds have a free amino group at the 2-position of the benzimidazole ring. []
Methyl 1H-benzoimidazol-2-yl)carbamate
Compound Description: Methyl 1H-benzoimidazol-2-yl)carbamate is classified as "Albendazole impurity E" in the European Pharmacopoeia. [] It lacks the propylthio group at the 5-position of the benzimidazole ring found in albendazole. []
Relevance: This compound represents a simplified analog of 5-(propylthio)-1H-benzimidazol-2-amine, sharing the core benzimidazole structure and the 2-amino nitrogen substituted with a methyl carbamate group. [] The absence of the propylthio substituent at the 5-position differentiates it from the target compound. []
Compound Description: Methyl (5-(methylthio)-1H-benzimidazol-2-yl)carbamate is referred to as "Albendazole impurity F" in the European Pharmacopoeia. [] It is structurally analogous to albendazole but has a methylthio group instead of a propylthio group at the 5-position of the benzimidazole ring. []
Compound Description: These derivatives were designed as potential aromatase inhibitors for cancer treatment. [] They were chosen based on in silico studies that predicted their ability to bind to the aromatase enzyme. []
Relevance: This class of compounds and 5-(propylthio)-1H-benzimidazol-2-amine both contain the benzimidazole moiety. [] The aryl amine group in these derivatives is considered analogous to the 2-amino group in 5-(propylthio)-1H-benzimidazol-2-amine. []
Compound Description: This particular derivative (compound 10 in the study) showed the most potent aromatase inhibitory activity and promising anticancer activity against several cancer cell lines. []
Relevance: This compound shares the benzimidazole core with 5-(propylthio)-1H-benzimidazol-2-amine and contains a second benzimidazole ring linked to the phenyl ring at the 2-position. [] The presence of two benzimidazole moieties and the amino group substitutions makes it a structurally related compound. []
Compound Description: This compound is a heterocyclic azo-Schiff base ligand (L2 in the study) used to synthesize metal complexes. [] It is characterized by the presence of benzimidazole, diazene, and pyridine rings. []
Relevance: Both this compound and 5-(propylthio)-1H-benzimidazol-2-amine contain the benzimidazole ring system. [] They are structurally related as they belong to the class of heterocyclic compounds containing benzimidazole as a core unit. []
Compound Description: This series of compounds was synthesized and tested for their nematicidal activity. [] They incorporate a benzimidazole ring linked to a spirocyclic thiazolidinone moiety. []
Relevance: This group of compounds and 5-(propylthio)-1H-benzimidazol-2-amine share the benzimidazole ring as a common structural feature. [] Their structural similarity arises from the presence of the benzimidazole moiety in both, classifying them as benzimidazole derivatives. []
Compound Description: This compound is a novel derivative of benzimidazole synthesized and characterized in the study. [] It features a substituted ethyl chain at the 2-position and a diethylaminoethyl group at the 1-position of the benzimidazole ring. []
Relevance: This derivative and 5-(propylthio)-1H-benzimidazol-2-amine are both structurally related as they share the benzimidazole ring system as their central scaffold. [] They differ in the substitution patterns on the benzimidazole ring. []
Compound Description: This series of compounds represents novel derivatives of benzimidazole fused with dioxaphosphepinoimidazole oxide. [] They are characterized by various substituents on the benzimidazole and phenoxy rings. []
Relevance: This group of compounds shares the benzimidazole ring as a common structural element with 5-(propylthio)-1H-benzimidazol-2-amine. [] Both are classified as benzimidazole derivatives due to this shared core structure. []
Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their anti-inflammatory activity using molecular docking studies. [] They feature an arylmethyl group at the 2-position and an ethyl group at the 1-position of the benzimidazole ring. []
Relevance: These derivatives and 5-(propylthio)-1H-benzimidazol-2-amine belong to the class of compounds containing the benzimidazole ring system. [] The shared benzimidazole core and the presence of various substituents at different positions make them structurally related. []
Compound Description: These novel benzimidazole derivatives were designed and synthesized as potential broad-spectrum antiviral agents. [] The study investigated their activity against HIV-1, HCV, SSPE, and H1N1. []
Relevance: These compounds and 5-(propylthio)-1H-benzimidazol-2-amine share the benzimidazole ring system as a central scaffold. [] They are structurally related due to the presence of the benzimidazole moiety, and both were explored for their biological activity. []
Compound Description: This compound is a benzimidazole-1,2,3-triazole hybrid molecule that was synthesized and found to exist in two concomitant polymorphs. []
Relevance: This hybrid molecule shares the benzimidazole core with 5-(propylthio)-1H-benzimidazol-2-amine. [] Both compounds belong to the class of benzimidazole derivatives, with different substituents attached to the benzimidazole ring. []
Compound Description: This compound was identified as a potent fragment in a structure-based drug design study for developing glutaminyl cyclase inhibitors. [] Further modification of this fragment led to the development of more potent inhibitors. []
Relevance: While this compound doesn't share the same substitution pattern as 5-(propylthio)-1H-benzimidazol-2-amine, they both contain the benzimidazole ring system. [] This shared structural element classifies them as related benzimidazole derivatives. []
Compound Description: This compound is a potent glutaminyl cyclase (QC) inhibitor developed through a structure-based optimization approach. [] It showed promising activity in reducing CD47/SIRPα interaction and enhancing phagocytic activity in cancer cells. []
Relevance: This compound and 5-(propylthio)-1H-benzimidazol-2-amine both contain the benzimidazole core, making them structurally related benzimidazole derivatives. [] Despite having different substituents and activities, they share a common structural motif. []
Compound Description: This series of novel albendazole derivatives was synthesized and evaluated for their α-glucosidase inhibitory activity. [] They are characterized by the presence of various substituted arylidene groups attached to the hydrazinecarboxamide moiety of albendazole. []
Relevance: These compounds are structurally related to 5-(propylthio)-1H-benzimidazol-2-amine as they are derivatives of albendazole, the parent compound of the target compound. [, ] The shared propylthio-substituted benzimidazole core and the exploration of different substitutions on the 2-amino nitrogen make them structurally relevant. []
Compound Description: This compound serves as a key intermediate in synthesizing a series of novel albendazole derivatives designed as α-glucosidase inhibitors. [] It retains the propylthio-substituted benzimidazole core of albendazole but lacks the methyl carbamate group, featuring a hydrazinecarboxamide moiety instead. []
Relevance: This intermediate is structurally very similar to 5-(propylthio)-1H-benzimidazol-2-amine, sharing the same propylthio-substituted benzimidazole core and a free amino group at the 2-position. [] The key distinction lies in the presence of the hydrazinecarboxamide group in the intermediate, which is absent in the target compound. []
Compound Description: This series of compounds was synthesized as potential anticancer agents. [] They demonstrated promising Aurora A kinase and KSP inhibitory activities. []
Relevance: These compounds and 5-(propylthio)-1H-benzimidazol-2-amine both belong to the class of heterocyclic compounds featuring the benzimidazole ring system as a core structural element. [] They are structurally related due to the presence of this shared moiety and their potential biological activities. []
Compound Description: This compound serves as a key intermediate in synthesizing thiazolo[3,2-a]pyrimidine derivatives with anticancer properties. [] It features a benzimidazole ring linked to a phenyl group, which is further substituted with a cyanoacetamide group. []
Relevance: While not directly analogous in structure, this intermediate shares the benzimidazole moiety with 5-(propylthio)-1H-benzimidazol-2-amine. [] Both compounds can be classified as benzimidazole derivatives due to this common structural feature. []
Compound Description: This compound, synthesized from 4-(1H-benzo[d]imidazol-2-yl)benzenamide, was also evaluated for its anticancer activity. [] It features two benzimidazole rings linked by a phenylamine spacer. []
Relevance: Like 5-(propylthio)-1H-benzimidazol-2-amine, this compound contains the benzimidazole moiety. [] The presence of two benzimidazole rings and the amino group substitution in this compound make it a structurally related analog. []
Compound Description: This compound is a long, flexible ligand containing two benzimidazole units linked by a butane chain and further connected to dibenzoic acid moieties. [] It was utilized in the synthesis of metal-organic frameworks. []
Relevance: This ligand shares the benzimidazole core structure with 5-(propylthio)-1H-benzimidazol-2-amine. [] Although significantly larger and more complex, the presence of two benzimidazole units classifies it as a related compound. []
Compound Description: Similar to H2L5, this compound is a large, flexible ligand featuring two benzimidazole units. [] It is distinguished by an azanediyl bridge and diacetic acid moieties. [] This ligand was also employed in constructing metal-organic frameworks. []
Relevance: Like 5-(propylthio)-1H-benzimidazol-2-amine, this ligand incorporates the benzimidazole core structure. [] Despite its larger size and greater complexity, the presence of two benzimidazole units marks it as a related compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid is a substrate used in the assessment of immobilized PGA orientation and in the synthesis of beta lactam antibiotics.